molecular formula C15H15N5O4 B2954072 N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170025-14-5

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2954072
CAS No.: 1170025-14-5
M. Wt: 329.316
InChI Key: VVBAFMRPJWOLGT-UHFFFAOYSA-N
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Description

The compound “N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,3,4-oxadiazol group, a 1-methyl-1H-pyrazole group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group might be involved in acid-base reactions, while the oxadiazol group might participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of compounds with similar structures have been extensively studied, revealing insights into their molecular configurations and potential for further chemical modifications. For example, the synthesis and crystal structure analysis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a compound with a similar structural framework, provide foundational knowledge for understanding the chemical behavior and potential applications of related compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Potential Applications in Medicinal Chemistry

  • Compounds with structural similarities to "N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide" have been explored for various medicinal applications. For instance, novel pyrazole derivatives have been evaluated for their antidepressant and anticonvulsant activities, indicating the potential therapeutic value of this chemical class in treating mood disorders and seizures (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

  • Another study focused on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, highlighting their promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of such compounds in developing new antibiotics (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more context, it’s difficult to speculate on the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust hazard. If it’s reactive, it might pose a fire or explosion hazard .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has bioactive properties, it might be studied as a potential drug. If it has unique physical or chemical properties, it might be studied for potential industrial applications .

Properties

IUPAC Name

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O4/c1-20-7-6-10(19-20)13(21)16-15-18-17-14(24-15)9-4-5-11(22-2)12(8-9)23-3/h4-8H,1-3H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBAFMRPJWOLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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